molecular formula C19H25N6O5S2+ B1668827 Cefepime CAS No. 88040-23-7

Cefepime

Número de catálogo: B1668827
Número CAS: 88040-23-7
Peso molecular: 481.6 g/mol
Clave InChI: HVFLCNVBZFFHBT-ZKDACBOMSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefepime is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was developed in 1994 and is commonly used to treat severe infections such as pneumonia, urinary tract infections, and skin infections .

Aplicaciones Científicas De Investigación

Cefepime is a fourth-generation cephalosporin antibiotic with an extended spectrum of activity against Gram-positive and Gram-negative bacteria . It is used to treat various bacterial infections . this compound functions by preventing bacteria from creating cell walls, thus killing the bacteria .

Indications

This compound is indicated for the treatment of pneumonia caused by susceptible bacteria and for empiric therapy for febrile neutropenic patients . It is also used to treat uncomplicated and complicated urinary tract infections (cUTI) including pyelonephritis, uncomplicated skin and skin structure infections, and complicated intra-abdominal infections (used in combination with metronidazole) in adults caused by susceptible bacteria . this compound is also used in combination with enmetazobactam to treat cUTI .

This compound is typically reserved for moderate to severe nosocomial pneumonia, infections caused by multiple drug-resistant microorganisms such as Pseudomonas aeruginosa, and empirical treatment of febrile neutropenia .

Spectrum of Bacterial Susceptibility

This compound is a broad-spectrum cephalosporin antibiotic used to treat bacteria responsible for causing pneumonia and infections of the skin and urinary tract . Some of these bacteria include Pseudomonas, Escherichia, and Streptococcus species .

MIC susceptibility data for some medically significant microorganisms :

  • Escherichia coli: ≤0.007 – 128 μg/ml
  • Pseudomonas aeruginosa: 0.06 – >256 μg/ml
  • Streptococcus pneumoniae: ≤0.007 – >8 μg/ml

This compound exhibits good activity against important pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and multiple drug-resistant Streptococcus pneumoniae . Its strength lies in its activity against Enterobacteriaceae . this compound is stable against many plasmid- and chromosome-mediated beta-lactamases, making it a front-line agent when infection with Enterobacteriaceae is known or suspected .

This compound-Induced Neurotoxicity

Patients treated with this compound, especially those with renal impairment, may develop neurotoxicity . Clinical manifestations of this compound neurotoxicity are delayed in 100% of patients with a median onset of four to five days after starting the drug, and trend toward a progressive course . All patients had altered mental status and reduced consciousness . Other commonly reported clinical findings included myoclonus .

Case Studies

  • A study reviewed adult patients developing acute change in mental status on therapeutic dosage of this compound for the management of Sepsis from January 1st 2021 and April 30th 2021 . The most effective intervention in all cases of this compound induced NCSE was discontinuation of therapy in conjunction with non-sedative antiseizure medications (n=4; 100%) . These interventions led to clinical resolution or improvement of symptoms in all patients .
  • Five cases of this compound-induced encephalopathy occurring within one year at a single institution were reported in a study . The cohort median age was 69 years old. The majority of the patients presented with renal dysfunction (80%) and required intensive care (81%) . All patients exhibited altered mental status, with other symptoms including reduced consciousness (47%), myoclonus (42%), and confusion (42%) .
  • A study enrolled 1,793 consecutive patients treated with this compound and found 44 patients who experienced altered consciousness after receiving this compound without any other obvious cause and showed full recovery after stopping this compound .

Mecanismo De Acción

Target of Action

Cefepime, a fourth-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These PBPs are enzymes involved in the final stages of peptidoglycan layer synthesis, a crucial component of bacterial cell walls .

Mode of Action

This compound disrupts bacterial cell walls by binding to and inhibiting the PBPs . This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of this compound against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Biochemical Pathways

This compound exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins, which may contribute to bacterial cell lysis .

Pharmacokinetics

This compound has a total body clearance of 120 mL/min in healthy volunteers, and in pediatric patients, the average total body clearance is 3.3 mL/min/kg . In geriatric patients (65 years of age and older) and patients with abnormal renal function, this compound total body clearance decreases proportionally with creatinine clearance . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of this compound is altered under certain pathophysiological conditions, resulting in high inter-individual variability in this compound volume of distribution and clearance .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to lyse, or break apart . This is due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of renal impairment in patients can affect the clearance of this compound, potentially leading to neurotoxicity . Furthermore, the pharmacokinetics of this compound can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in this compound volume of distribution and clearance . This poses challenges for population dosing approaches and may necessitate therapeutic drug monitoring in certain patients .

Análisis Bioquímico

Biochemical Properties

Cefepime is active against both Gram-positive and Gram-negative bacteria . Its activity against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Cellular Effects

This compound’s bactericidal action disrupts bacterial cell walls, leading to cell death . It is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding and inhibiting PBPs . These enzymes are involved in the final stages of peptidoglycan layer synthesis, a crucial component of bacterial cell walls. By inhibiting these enzymes, this compound disrupts the cell wall structure, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

This compound-induced neurotoxicity has been reported, with symptoms developing a median of 4 days after the start of treatment . Symptoms were ameliorated in 97.5% of patients by dose reduction or discontinuation of this compound, with a median time to improvement of 3 days .

Metabolic Pathways

Less than 1% of this compound is metabolized in the liver . This compound is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .

Transport and Distribution

This compound is widely distributed in biological fluids and tissues . It is hydrophilic with a partition coefficient (log P) and distribution coefficient (log D) <− 2.5 . The apparent volume of distribution (Vd) in adults with normal renal function is 0.2 L/kg .

Subcellular Localization

While specific information on the subcellular localization of this compound was not found, it’s known that this compound can cross the inflamed blood-brain barrier . This ability, along with its inhibition of γ-aminobutyric acid (GABA), could lead to the neurotoxic effects observed in some patients treated with this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the reaction of 7-aminocephalosporanic acid with various reagents. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce the starting material, followed by chemical synthesis steps under controlled conditions. The final product is purified through crystallization and filtration techniques to ensure high purity and potency .

Comparación Con Compuestos Similares

Actividad Biológica

Cefepime is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its unique properties and mechanisms of action make it a critical option in the treatment of various infections, especially those caused by resistant organisms. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety profile, and associated neurotoxicity.

This compound's bactericidal activity is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death of susceptible microorganisms. This compound is particularly effective against organisms that produce extended-spectrum beta-lactamases (ESBLs) due to its stability against hydrolysis by many common beta-lactamases .

Antibacterial Spectrum

This compound demonstrates significant activity against a variety of pathogens:

Pathogen MIC50 (mg/L) MIC90 (mg/L)
Escherichia coli ≤ 0.06≤ 0.12
Klebsiella pneumoniae 0.016 - 16Variable
Staphylococcus aureus (MSSA) 0.5 - 1616 - >128
Streptococcus pneumoniae ≤ 0.25≤ 0.25
Pseudomonas aeruginosa 0.5 - 64Variable

These values indicate this compound's effectiveness against non-cephalosporinase-producing strains while also highlighting challenges posed by resistant strains .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for various infections, including complicated urinary tract infections (UTIs), pneumonia, and febrile neutropenia. A notable study compared this compound/enmetazobactam with piperacillin/tazobactam in treating complicated UTIs, revealing that this compound/enmetazobactam achieved a primary outcome in 79.1% of patients compared to 58.9% for piperacillin/tazobactam .

In an open trial involving 70 patients with lower respiratory tract infections, this compound demonstrated a satisfactory response rate of 98%, with no reported mortality or superinfections .

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it can cause adverse effects, particularly neurotoxic reactions in susceptible populations. A systematic review identified that approximately 23.5% of patients experiencing this compound-induced neurotoxicity were in intensive care units at diagnosis . Symptoms included altered mental status, myoclonus, and seizures, often linked to elevated serum this compound levels exceeding 20 mg/L .

The incidence of neurotoxicity appears higher among elderly patients or those with renal dysfunction, emphasizing the need for careful dose adjustments based on renal function .

Case Studies and Research Findings

A systematic review covering various studies reported that neurotoxicity symptoms improved in about 97.5% of cases following dose reduction or discontinuation of this compound, with a median improvement time of three days . Another study highlighted five cases where patients experienced significant neurotoxic effects despite appropriate dosing adjustments for renal function .

Propiedades

Key on ui mechanism of action

Cefepime is a bactericidal cephalosporin with a mode of action similar to other beta-lactam antibiotics. Cefepime disrupts bacterial cell walls by binding and inhibiting transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This results in the lysis and death of susceptible microorganisms. Cefepime has a broad spectrum of _in vitro_ activity that includes both Gram-positive and Gram-negative bacteria. Cefepime has affinity for PBP-3 and PBP-1 in _Escherichia coli_ and _Pseudomonas aeruginosa_, as well as PBP-2 in _E. coli_ and _Enterobacter cloacae_.

Número CAS

88040-23-7

Fórmula molecular

C19H25N6O5S2+

Peso molecular

481.6 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12-/t13-,17-/m1/s1

Clave InChI

HVFLCNVBZFFHBT-ZKDACBOMSA-O

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

SMILES isomérico

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O

SMILES canónico

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Apariencia

Solid powder

melting_point

150ºC

Key on ui other cas no.

88040-23-7

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

1.73e-02 g/L

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Axépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefepime
Reactant of Route 2
Cefepime
Reactant of Route 3
Cefepime
Reactant of Route 4
Cefepime
Reactant of Route 5
Cefepime
Reactant of Route 6
Cefepime

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.